Cas no 915369-45-8 (3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro-)

3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro- structure
915369-45-8 structure
商品名:3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro-
CAS番号:915369-45-8
MF:C10H4N3O3Cl
メガワット:249.61006
MDL:MFCD13192165
CID:831528
PubChem ID:17759319

3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro- 化学的及び物理的性質

名前と識別子

    • 3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro-
    • 8-Chloro-4-hydroxy-6-nitro-3-quinolinecarbonitrile
    • 8-chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile
    • RPISMGBJCPUIMP-UHFFFAOYSA-N
    • AKOS037646384
    • 915369-45-8
    • 3-Quinolinecarbonitrile,8-chloro-4-hydroxy-6-nitro-
    • AS-68547
    • SCHEMBL4962416
    • CS-M0744
    • 8-Chloro-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
    • 1092351-35-3
    • 8-chloro-6-nitro-4-oxo-1H-quinoline-3-carbonitrile
    • W17438
    • SCHEMBL18375317
    • SB70901
    • 8-Chloro-1,4-dihydro-6-nitro-4-oxo-3-quinolinecarbonitrile
    • DB-156756
    • DB-359986
    • MDL: MFCD13192165
    • インチ: InChI=1S/C10H4ClN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4H,(H,13,15)
    • InChIKey: RPISMGBJCPUIMP-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Cl)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 248.9941187g/mol
  • どういたいしつりょう: 248.9941187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 0
  • 複雑さ: 447
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 98.7Ų

3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D773163-250mg
8-chloro-6-nitro-4-oxo-1H-quinoline-3-carbonitrile
915369-45-8 95%
250mg
$170 2023-05-17
Chemenu
CM228709-1g
8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile
915369-45-8 95%
1g
$448 2024-07-20
A2B Chem LLC
AV18482-10mg
8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile
915369-45-8
10mg
$135.00 2024-07-18
A2B Chem LLC
AV18482-5mg
8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile
915369-45-8
5mg
$118.00 2024-07-18
1PlusChem
1P019F8Y-1g
8-chloro-6-nitro-4-oxo-1H-quinoline-3-carbonitrile
915369-45-8 95%
1g
$360.00 2023-12-15
eNovation Chemicals LLC
D773163-1g
8-chloro-6-nitro-4-oxo-1H-quinoline-3-carbonitrile
915369-45-8 95%
1g
$1385 2025-02-28
A2B Chem LLC
AV18482-3mg
8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile
915369-45-8
3mg
$105.00 2024-07-18
A2B Chem LLC
AV18482-1mg
8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile
915369-45-8
1mg
$73.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1071238-100mg
8-Chloro-6-nitro-4-oxo-1H-quinoline-3-carbonitrile
915369-45-8 98%
100mg
¥669.00 2024-04-25
A2B Chem LLC
AV18482-2mg
8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile
915369-45-8
2mg
$86.00 2024-07-18

3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro- 関連文献

3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro-に関する追加情報

3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro-

3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro is a highly specialized organic compound with the CAS registry number 915369-45-8. This compound belongs to the quinoline derivative family, which has been extensively studied for its unique chemical properties and potential applications in various fields. The molecule features a quinoline ring system with substituents at positions 3, 4, 6, and 8, including a cyano group, hydroxyl group, nitro group, and chlorine atom. These functional groups impart distinct chemical reactivity and biological activity to the compound.

The quinoline ring system is a heterocyclic aromatic structure consisting of a benzene ring fused with a pyridine ring. This structure is known for its stability and ability to undergo various chemical transformations. In the case of 3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro, the substitution pattern significantly influences its electronic properties and reactivity. The cyano group at position 3 is an electron-withdrawing group that can enhance the electrophilicity of the ring system. The hydroxyl group at position 4 introduces hydrophilic properties, while the nitro group at position 6 further enhances electron withdrawal effects. Additionally, the chlorine atom at position 8 contributes to both electronic effects and potential stereochemical interactions.

Recent studies have focused on the synthesis and characterization of 3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro. Researchers have explored various synthetic routes to efficiently construct this compound, often employing multi-step reactions involving nucleophilic substitutions, oxidations, and coupling reactions. The compound's synthesis is challenging due to the need for precise control over regioselectivity and stereochemistry during each step. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize reaction conditions and improve yields.

The biological activity of 3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro has been a subject of interest in pharmacological research. Preclinical studies suggest that this compound exhibits potential anti-inflammatory and antioxidant properties due to its ability to scavenge free radicals and modulate cellular signaling pathways. Furthermore, investigations into its interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) have revealed promising results for its application in inflammatory diseases.

In addition to its biological applications, 3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Recent advancements in thin-film transistor (TFT) technology have highlighted the importance of quinoline derivatives as building blocks for high-performance electronic materials.

The environmental impact of synthesizing and using 3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro has also been evaluated. Researchers have developed green chemistry approaches to minimize waste generation and reduce energy consumption during its production. These efforts align with global initiatives to promote sustainable chemical practices.

In conclusion, 3-quinoLineCarbonitrile, specifically the 8-chloro-4-hydroxy-6-nitro derivative (CAS No: 915369-45-8), represents a significant advancement in organic chemistry due to its versatile functional groups and diverse applications across multiple disciplines. Continued research into its synthesis optimization, biological activity, and environmental compatibility will undoubtedly unlock new opportunities for this compound in both academic and industrial settings.

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